Scientific Field: Organic Materials Science
Application Summary: The compound is used to form charge-transfer complexes in ionic crystals composed of 1,3-bis(dicyanomethylidene)indan anion and viologens bearing alkyl chains.
Methods of Application: The study synthesized a series of ion pair assemblies composed of viologen dications with diverse alkyl chains as π-electron cations and 1,3-bis(dicyanomethylidene)indan anion (CMI−) as a stable π-electron anion.
Results: The study found that the charge-transfer absorption bands were dependent on the alkyl chain length.
Application Summary: The compound is used to form various ionic crystals in combination with π-electronic cations.
Methods of Application: A series of ion-pairing assemblies based on 1,3-Bis(dicyanomethylidene)indan anion were investigated by various π-electronic cations.
Scientific Field: Organic Optoelectronics
Application Summary: The compound is used in the material research and application of organic optoelectronic devices.
Methods of Application: The compound is used as an electron acceptor material in organic solar cells and organic light-emitting diodes.
Scientific Field: Polymer Chemistry
Application Summary: The compound is used as a new initiator for ring opening polymerization of epoxides at room temperature.
Scientific Field: Photochemistry
Application Summary: The compound is used as a photosensitizer for iodonium salt decomposition.
Methods of Application: The compound is characterized by a strong visible light absorption and can photosensitize iodonium salt decomposition.
Results: The compound exhibits excellent absorption in the 300–700 nm wavelength range and a free radical initiating ability for λ > 300 nm.
1,3-Bis(dicyanomethylidene)indan is a synthetic organic compound characterized by its unique structure, which consists of an indan core substituted with two dicyanomethylidene groups. Its molecular formula is , and it is known for its vibrant color changes and solvatochromic properties. The compound exhibits interesting electronic characteristics due to the presence of electron-withdrawing cyano groups, which influence its photophysical behavior and make it a subject of study in various chemical fields, including materials science and organic chemistry .
The primary synthetic route for 1,3-bis(dicyanomethylidene)indan involves the Knoevenagel condensation reaction. This method typically employs indan-1-one and dicyanomethane as starting materials, leading to the formation of the bis(dicyanomethylidene) derivative through the elimination of water. The compound can also undergo self-deprotonation in polar solvents, resulting in a color change from colorless to blue, which is indicative of its acid-base behavior .
The synthesis of 1,3-bis(dicyanomethylidene)indan can be achieved through the following general steps:
1,3-Bis(dicyanomethylidene)indan finds applications primarily in the field of organic electronics and dye chemistry. Its solvatochromic properties make it suitable for use in sensors and indicators that respond to environmental changes. Additionally, its potential as a dye precursor allows for exploration in colorimetric applications and materials that require specific optical properties .
Studies have demonstrated that 1,3-bis(dicyanomethylidene)indan can form charge-transfer complexes when interacting with various electron donors. These interactions can lead to significant changes in optical properties and have implications for developing new materials for electronic applications. The charge-transfer complexes formed with viologens have been particularly noted for their intriguing structural motifs and potential applications in ionic crystals .
Several compounds share structural similarities with 1,3-bis(dicyanomethylidene)indan. A comparison highlights the uniqueness of this compound:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-(Dicyanomethylidene)indan-1-one | Monosubstituted indan | Exhibits solvatochromism but less complex |
1,3-Diphenyl-2-thiourea | Thioamide derivative | Different functional groups affecting reactivity |
2,4-Dinitrophenylhydrazine | Hydrazine derivative | Known for different reactivity patterns |
4-(Dicyanomethylidene)-2-methylphenol | Phenolic derivative | Displays distinct solubility characteristics |
The unique combination of two dicyanomethylidene substituents on the indan core gives 1,3-bis(dicyanomethylidene)indan distinct electronic properties compared to these similar compounds, making it particularly interesting for studies in photochemistry and material sciences .
The systematic IUPAC name for this compound is 2-[3-(dicyanomethylidene)inden-1-ylidene]propanedinitrile, reflecting its bis-dicyano-substituted indan core. Common synonyms include 1,3-bis(dicyanomethylene)indan and (indan-1,3-diylidene)dimalononitrile. Key identifiers:
X-ray crystallography confirms a planar geometry with conjugated double bonds extending across the indan backbone and dicyanomethylidene substituents. The molecule adopts a quinoidal structure, where the central indan ring is flanked by two electron-withdrawing dicyano groups, creating a polarized electronic system. Density functional theory (DFT) calculations reveal delocalized π-electrons across the entire framework, contributing to its high electron affinity (EA ≈ 4.2 eV).
Solvent | Solubility | Temperature | Source |
---|---|---|---|
Methanol | Slightly soluble | 25°C | |
Dichloromethane | Highly soluble | 25°C | |
Water | Insoluble | 25°C |
Polar aprotic solvents like dimethylformamide (DMF) enhance solubility due to dipole-dipole interactions with the dicyano groups.
First synthesized in the late 20th century via Knoevenagel condensation of 1,3-indanedione with malononitrile, this compound gained prominence in the 2010s for its role in organic electronics. Key milestones:
The crystal packing exhibits three dominant interactions:
Two characterized polymorphs:
Step 1: 1,3-Indanedione + 2 equivalents malononitrile → Intermediate enol
Step 2: Acid-catalyzed dehydration (H₂SO₄, 80°C) → Target compound
Typical yield: 68–72% after recrystallization
Combination with π-cations (e.g., N-methylphenothiazinium) yields materials with:
Irritant